5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione

Catalog No.
S12122191
CAS No.
M.F
C23H13ClN2O5
M. Wt
432.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methox...

Product Name

5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione

IUPAC Name

5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione

Molecular Formula

C23H13ClN2O5

Molecular Weight

432.8 g/mol

InChI

InChI=1S/C23H13ClN2O5/c1-30-15-6-4-14(5-7-15)26-21(27)16-8-2-12(10-18(16)22(26)28)20-25-19-11-13(24)3-9-17(19)23(29)31-20/h2-11H,1H3

InChI Key

CDJGCLOIWMIPRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(C=CC(=C5)Cl)C(=O)O4

5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structural features. This compound integrates various moieties, including a benzoxazinone structure and an isoindole core, which contribute to its potential biological activity. The presence of a chlorine atom and a methoxy group enhances its chemical properties, making it an interesting subject for research in medicinal chemistry.

The molecular formula of this compound is C22H15ClN2O4C_{22}H_{15}ClN_{2}O_{4}, with a molecular weight of approximately 386.33 g/mol. Its structure can be visualized as comprising an isoindole backbone substituted with a 4-methoxyphenyl group and a benzoxazinone moiety, which is essential for its biological interactions.

The chemical reactivity of 5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione can be explored through various synthetic pathways. Typical reactions may include:

  • Nucleophilic substitutions: The chlorine atom can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted derivatives.
  • Condensation reactions: The isoindole structure allows for potential condensation with aldehydes or ketones, forming more complex structures.
  • Reduction reactions: Functional groups within the compound may be reduced to alter reactivity and biological activity.

These reactions are pivotal in modifying the compound for further biological evaluation or application.

Research indicates that 5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione exhibits significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with various biological targets, potentially inhibiting key pathways involved in disease processes.

For instance, compounds with similar benzoxazinone structures have been shown to affect cell proliferation and apoptosis in cancer cells. Further investigations are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione typically involves multi-step organic synthesis techniques:

  • Formation of the benzoxazinone moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the isoindole core: This may involve cyclization from suitable aromatic precursors.
  • Coupling reactions: The final step often includes coupling the benzoxazinone with the isoindole derivative under controlled conditions using coupling agents or catalysts.

These methods highlight the complexity involved in synthesizing such structurally diverse compounds.

5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting cancer or infectious diseases.
  • Material Science: Its unique chemical properties may allow it to be used in creating advanced materials with specific functionalities.

Research continues to explore its full range of applications across different scientific domains.

Interaction studies are crucial for understanding how 5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione interacts with biological systems. These studies typically involve:

Such studies are essential for establishing the pharmacological profile of the compound and its potential therapeutic uses.

Several compounds share structural similarities with 5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
5-(7-Chloro-4-Oxo-Benzo[3,1]Benzoxazine)Contains a similar benzoxazine structureFocus on environmental applications
5-MethylbenzoxazinoneLacks chlorine substitutionSimpler structure with different reactivity
4-MethoxybenzoylureaContains methoxy group but lacks isoindoleDifferent biological activity profile

The uniqueness of 5-(7-Chloro-4-oxo-3,1-benzoxazin-2-y)-2-(4-methoxyphenyl)isoindole lies in its combination of multiple functional groups and complex structure that confers distinct chemical behavior and biological activity compared to these similar compounds.

Heterocyclic compounds dominate modern drug discovery due to their structural diversity and bioactivity. The benzoxazinone scaffold, exemplified by 5-chloroisatoic anhydride (CAS 4743-17-3), is renowned for its role in synthesizing antiproliferative agents targeting tumor cell lines. Similarly, isoindoledione derivatives, such as 2-(4-methoxyphenyl)isoindole-1,3-dione (PubChem CID 250687), exhibit modular reactivity ideal for constructing bioactive hybrids. The fusion of these systems in 5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione introduces synergistic electronic and steric effects, enhancing its potential as a multi-target therapeutic agent.

Key Pharmacological Context:

  • Benzoxazinones: Known for delta-5 desaturase inhibition and antitumor activity.
  • Isoindolediones: Serve as precursors for kinase inhibitors and antimicrobial agents.

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Exact Mass

432.0512992 g/mol

Monoisotopic Mass

432.0512992 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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